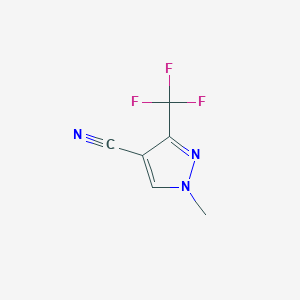

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

描述

Chemical Formula: C₆H₄F₃N₃ Molecular Weight: 175.11 g/mol CAS Number: 1049772-79-3 Structure: The compound features a pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and a cyano (CN) group at position 3. The CF₃ and CN groups are electron-withdrawing, influencing the compound’s electronic properties and reactivity .

Synthesis: Industrially, it is synthesized via a multi-step route starting from ethyl 3-(dimethylamino)acrylate, involving acylation, cyclization, hydrolysis, and chlorination, with a total yield of 46.8% and purity of 96.1% (HPLC) .

Applications: Widely used as a building block in pharmaceuticals and agrochemicals. For example, it serves as a precursor for GLUT1 inhibitors and is incorporated into 1,3,4-oxadiazole derivatives for materials science .

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3/c1-12-3-4(2-10)5(11-12)6(7,8)9/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRPXQBZZYMFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a solvent such as methanol under reflux conditions . The resulting product is then purified through distillation or recrystallization.

In industrial production, the synthesis can be scaled up using a flow reactor, which allows for better control of reaction conditions and yields. The use of lithiation followed by electrophilic trapping is another approach to functionalize the pyrazole ring .

化学反应分析

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been studied for its potential biological activities, particularly as an anti-inflammatory and antifungal agent.

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory diseases. For example, compounds similar to this pyrazole have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

- Antifungal Properties : Several studies have reported the antifungal efficacy of this compound against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. In vitro assays demonstrated that some derivatives achieved over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin .

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural use, particularly in developing fungicides. Its effectiveness against various fungal pathogens can contribute to crop protection strategies.

- Field Studies : Field trials have shown that formulations containing this compound effectively control fungal infections in crops, illustrating its practical application in sustainable agriculture .

Material Science

Due to its unique molecular structure, this compound is also being explored for applications in material science, particularly in developing functional materials with specific electronic or optical properties.

Case Study 1: Anti-inflammatory Efficacy

In a study involving carrageenan-induced rat paw edema models, derivatives of this compound exhibited significant anti-inflammatory effects. Histopathological evaluations indicated minimal degenerative changes in treated tissues, supporting the compound's potential as a therapeutic agent.

Case Study 2: Agricultural Efficacy

Field studies utilizing formulations containing this pyrazole derivative demonstrated effective control of fungal infections in crops. The results suggest that the compound could play a vital role in integrated pest management strategies, contributing to environmental sustainability and reducing reliance on traditional fungicides .

作用机制

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Comparisons

Electronic Effects :

- The parent compound’s CF₃ and CN groups enhance electrophilic substitution resistance but favor nucleophilic aromatic substitution. In contrast, MPY () has an electron-donating NH₂ group at position 5, increasing reactivity towards electrophiles .

Thermal Stability :

- Derivatives like the oxadiazole compound (, compound 1) exhibit higher melting points (113–114°C) due to rigid heterocyclic frameworks and intermolecular π-stacking, unlike the parent compound, whose melting point is unreported but likely lower .

Synthetic Utility :

- The parent compound is a versatile intermediate. For example, it is chlorinated to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, a key precursor in peptide coupling . Triazole hybrids () are synthesized via click chemistry, demonstrating modularity in drug design .

Biological Relevance :

- GLUT1 inhibitors () incorporate pyrazole-carbonitrile cores, highlighting the parent compound’s role in targeting metabolic pathways. MPY derivatives () may exhibit enhanced bioactivity due to the NH₂ and aryl chloro groups .

Spectroscopic Data :

- ¹H NMR : The parent compound’s pyrazole proton resonates at δ ~7.3–8.4 ppm in derivatives (e.g., : δ 8.38 ppm for triazole protons). MPY shows a distinct NH₂ signal at δ 4.0 ppm .

- HRMS : The parent compound’s exact mass (175.11) contrasts with triazole hybrids (e.g., 326.1280 in ), confirming structural modifications .

生物活性

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a member of the pyrazole family, which is known for a wide range of biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is essential for its development as a therapeutic agent.

- IUPAC Name : this compound

- Molecular Formula : C₆H₄F₃N₃

- Melting Point : 160 °C

- Storage Temperature : Ambient

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group. This group enhances lipophilicity, potentially improving absorption and distribution within biological systems. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase and enoyl reductase from Toxoplasma gondii, leading to disrupted metabolic pathways and cellular energy production.

- Interference with Cellular Processes : The presence of the carbonitrile group suggests potential interactions with cellular receptors or enzymes, which could modulate various biochemical pathways.

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections.

- Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, making them candidates for treating conditions like arthritis.

- Anticancer Potential : Some pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption due to its lipophilic nature. The trifluoromethyl group enhances membrane permeability, potentially leading to improved bioavailability. Further studies are needed to elucidate its metabolism and excretion pathways.

常见问题

Q. Table 1: Comparison of Reaction Conditions

| Derivative | Catalyst System | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| P1|21od (basic) | CuSO₄/Na Ascorbate | 50 | 66 | |

| P1|19t (advanced) | TFA/Azido-TMS | 50 | 88 |

Basic: How is the compound characterized to confirm its structure?

Answer:

Multi-spectral analysis is critical:

- ¹H NMR : A singlet at δ 14.28 ppm confirms the pyrazole NH proton .

- ¹³C NMR : The nitrile carbon appears at δ 112.4 ppm, while the CF₃ group adjacent to the pyrazole ring causes deshielding (δ 145.8 ppm) .

- IR : A strong nitrile (C≡N) stretch at 2231 cm⁻¹ and NH vibrations at 3285 cm⁻¹ .

- HRMS : Exact mass matching (Calcd: 236.0805; Found: 236.0807) validates molecular composition .

Advanced: What factors influence reaction yield in CuAAC synthesis?

Answer:

Key variables include:

- Catalyst loading : Substoichiometric CuSO₄ (0.2 equiv) minimizes side reactions while maintaining efficiency .

- Solvent polarity : THF/water (1:1) balances solubility and reactivity.

- Steric effects : Bulky substituents (e.g., 4-methylbenzyl in P1|19t) improve yields (88%) by stabilizing intermediates .

- Temperature : Prolonged heating (16 hours at 50°C) ensures complete conversion without decomposition .

Advanced: How does the trifluoromethyl group affect reactivity and spectroscopic properties?

Answer:

The electron-withdrawing CF₃ group :

- Electronic effects : Reduces electron density at C-4, enhancing electrophilicity for nucleophilic attacks (e.g., hydrolysis to carboxylic acid derivatives) .

- Spectral shifts : In ¹³C NMR, the CF₃ carbon resonates at δ 119.8 ppm, while adjacent carbons show downfield shifts due to inductive effects .

- Thermal stability : The CF₃ group increases melting points (e.g., 198.2°C for P1|21od vs. 100–101.5°C for non-CF₃ analogs) .

Application: What are potential research applications of this compound?

Answer:

- Agrochemicals : Structural analogs (e.g., fipronil) act as GABA receptor antagonists, suggesting pesticidal activity .

- Medicinal chemistry : The nitrile group serves as a precursor for carboxylic acids (CAS 113100-53-1), used in protease inhibitor design .

- Material science : Derivatives like sulfonyl chlorides (CAS 519056-67-8) enable covalent functionalization of polymers .

Methodological: What analytical techniques resolve spectral data contradictions?

Answer:

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., aromatic protons in δ 7.20–8.86 ppm regions) .

- Isotopic labeling : Confirms nitrile stability under reaction conditions via ¹⁵N NMR.

- X-ray crystallography : Validates solid-state structure for ambiguous cases (e.g., triazole-pyrazole hybrids) .

Data Contradiction: How to address discrepancies in reaction yields?

Answer:

- Catalyst optimization : Replace CuSO₄ with Ru-based catalysts for sterically hindered substrates .

- Purification adjustments : Use preparative HPLC instead of flash chromatography for polar byproducts.

- Solvent screening : Switch to DMF for higher solubility of azide intermediates .

Derivative Synthesis: What are common derivatization strategies?

Answer:

- Nitrile hydrolysis : React with H₂O/H₂SO₄ to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) .

- Sulfonylation : Treat with ClSO₃H to generate sulfonyl chloride intermediates for cross-coupling .

- Click chemistry : Alkyne-functionalized derivatives enable bioconjugation via CuAAC .

Safety: What precautions are essential during handling?

Answer:

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (nitrile toxicity) .

- Ventilation : Use fume hoods due to volatile byproducts (e.g., methylene chloride in extractions) .

- Storage : Keep in amber vials at –20°C to prevent photodegradation .

Computational Studies: Are there models predicting biological activity?

Answer:

- Molecular docking : Preliminary studies suggest interactions with insect GABA receptors, akin to fipronil .

- DFT calculations : Predict nucleophilic attack sites (C-4) based on Fukui indices .

- QSAR models : Correlate CF₃ substitution patterns with pesticidal efficacy (requires experimental validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。